Methyl 5-bromo-2-methylisonicotinate
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Overview
Description
Methyl 5-bromo-2-methylisonicotinate is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol. . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-methylisonicotinate can be synthesized through various methods. One common approach involves the esterification of 5-bromo-2-methylisonicotinic acid with methanol in the presence of a catalyst such as trimethylsilylated diazomethane . The reaction typically occurs under mild conditions and yields the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process starting from readily available raw materials. For instance, a practical process for scaling up the production of similar compounds involves steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps ensure high yield and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-methylisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 5-bromo-2-methylisonicotinate is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-methylisonicotinate involves its interaction with specific molecular targets. While detailed mechanisms are not fully elucidated, it is known to participate in various biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions . The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Methyl 5-bromo-2-methylisonicotinate can be compared with other similar compounds such as:
Methyl 5-bromo-2-methoxynicotinate: Similar in structure but with a methoxy group instead of a methyl group.
5-bromo-2-methylisonicotinate: Lacks the ester functional group, making it less reactive in certain reactions.
Methyl nicotinate: Contains a pyridine ring but lacks the bromine and methyl substituents.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
methyl 5-bromo-2-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)7(9)4-10-5/h3-4H,1-2H3 |
InChI Key |
IQDMSGUFTYWZLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)C(=O)OC |
Origin of Product |
United States |
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